

Comparative Guide: UV-Vis Absorption Maxima of 8-Methylquinoline Derivatives

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Compound of Interest

Compound Name: *8-Methylquinoline-5-sulfonyl chloride*
CAS No.: *120164-05-8*
Cat. No.: *B1355481*

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Executive Summary & Chromophore Analysis

8-Methylquinoline (CAS: 611-32-5) acts as a critical scaffold in medicinal chemistry and organometallic synthesis. Unlike its 8-hydroxy analog (oxine), which is dominated by phenolic acidity and strong chelation, the 8-methyl derivative exhibits photophysics governed primarily by the quinoline aromatic system perturbed by weak hyperconjugative donation from the methyl group.

The Chromophore Mechanism

The UV-Vis spectrum of quinolines arises from two principal electronic transitions:

- Transitions: High intensity, typically found in the 200–280 nm range (and bands).

- Transitions: Lower intensity, appearing as a shoulder or weak band around 300–320 nm (band), involving the lone pair on the nitrogen atom.

Substituent Effect (The "8-Methyl" Factor): The methyl group at position 8 is an electron-donating group (EDG) via hyperconjugation. However, it also introduces steric strain adjacent to the nitrogen lone pair.

- Electronic Effect: Raises the energy of the HOMO slightly more than the LUMO, causing a small bathochromic (red) shift relative to unsubstituted quinoline.
- Steric Effect: Can distort the planarity slightly or hinder solvation of the nitrogen, potentially affecting the fine structure of the band.

Comparative Data Analysis

The following table synthesizes experimental absorption maxima (

) for 8-methylquinoline against its parent structure and functionalized derivatives.

Table 1: UV-Vis Absorption Maxima () in Ethanol/Methanol

Compound	Substituents	(nm)	(approx)	Electronic Influence
Quinoline (Ref)	None	275, 313	3.6, 3.3	Baseline aromatic system.
8-Methylquinoline	8-Me	278, 315 (est*)	~3.5	Weak EDG (+I, hyperconjugation). Slight red shift.
5-Nitro-8-methylquinoline	5-NO ₂ , 8-Me	275, 301, 315	3.74, 3.54	Strong EWG (-M) at C5 induces Intramolecular Charge Transfer (ICT).
8-Hydroxyquinoline	8-OH	240, 315	4.0, 3.2	Strong EDG (+M). Acid/Base sensitive (shifts to >340 nm in base).
2,8-Dimethylquinoline	2-Me, 8-Me	~282, ~318	N/A	Cumulative EDG effect. 2-Me adds steric bulk near nitrogen.

*Note: 8-Methylquinoline values are consistent with alkyl-quinoline trends; specific sharp peaks depend on solvent polarity.

Mechanistic Insight: 5-Nitro vs. 8-Methyl

The introduction of a nitro group at position 5 (para to the nitrogen, roughly) creates a "push-pull" system. The 8-methyl group "pushes" electron density, while the 5-nitro group "pulls" it. This lowers the HOMO-LUMO gap significantly, often resulting in the appearance of a new, intense charge-transfer band or the intensification of the 300-320 nm region, as seen in the data (301 nm, 315 nm with high

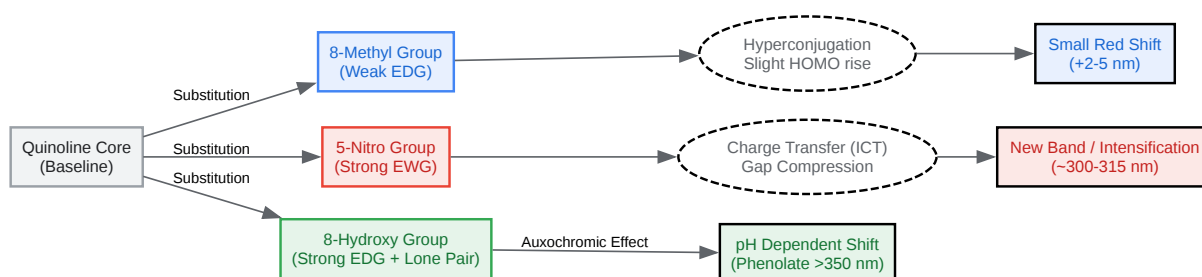
).

Visualization of Electronic Effects[1]

The following diagram illustrates how different substituents at the 8-position modify the electronic energy gap (

) and consequently the absorption wavelength (

).



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Caption: Substituent impact on the electronic transition energy of the quinoline scaffold.

Standardized Experimental Protocol

To ensure reproducibility when comparing 8-methylquinoline derivatives, follow this self-validating protocol. This method minimizes solvatochromic errors common in heterocyclic analysis.

Reagents & Equipment[2][3][4]

- Solvent: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH). Avoid Chloroform if possible due to potential protonation by acidic impurities.
- Blank: Pure solvent from the same batch.
- Cuvettes: Quartz (1 cm path length), matched pair.

Step-by-Step Workflow

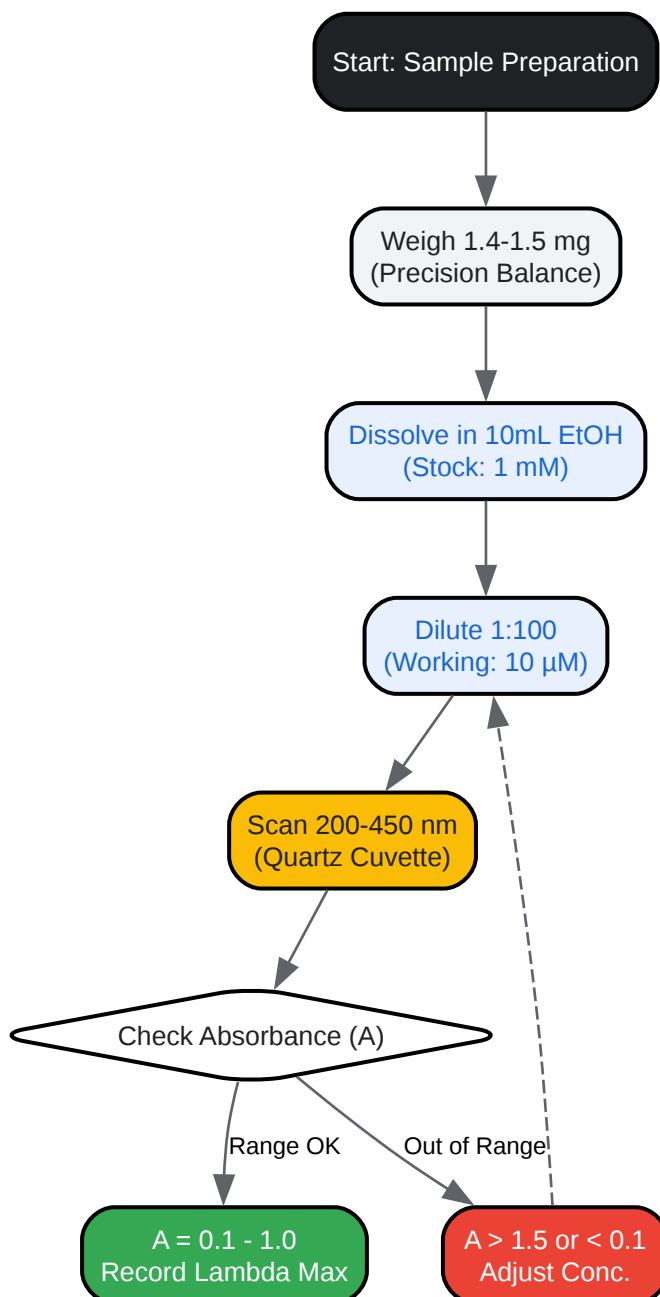
- Stock Solution Preparation:
 - Weigh 1.43 mg of 8-methylquinoline (MW: 143.19 g/mol).
 - Dissolve in 10 mL EtOH to create a 1.0 mM (M) stock.
 - Validation: Solution should be clear and colorless/pale yellow.
- Working Solution (Dilution):
 - Take 100 μ L of Stock.
 - Dilute to 10 mL with EtOH.
 - Final Concentration: 10 μ M (μ M).
 - Why? This concentration prevents aggregation (stacking) while keeping absorbance within the linear Beer-Lambert range (0.1 – 1.0 A).
- Spectral Acquisition:
 - Baseline: Run a background scan with pure EtOH in both sample and reference paths.
 - Scan Range: 200 nm to 450 nm.
 - Scan Speed: Medium (approx. 200 nm/min) for resolution of fine structure.
- Data Validation (Quality Control):
 - Check Absorbance at

[1][2][3][4][5] If

, dilute further.

- Verify the presence of the 275-280 nm peak. If absent, check for compound degradation.

Experimental Logic Diagram



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Caption: Step-by-step workflow for accurate UV-Vis determination of quinoline derivatives.

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